

Application Notes and Protocols for Timed Artificial Insemination Utilizing (+)-Cloprostenol Sodium

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Compound of Interest		
Compound Name:	(+)-Cloprostenol sodium	
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Introduction

Timed artificial insemination (TAI) protocols are pivotal in modern reproductive management of livestock, enhancing breeding efficiency and genetic progress. These protocols synchronize estrus and ovulation, eliminating the need for estrus detection and enabling fixed-time insemination. A key component of many TAI protocols is the administration of a prostaglandin $F2\alpha$ (PGF2 α) analog to induce luteolysis, the regression of the corpus luteum (CL). (+)-Cloprostenol sodium is a potent synthetic analog of PGF2 α that effectively induces luteolysis, leading to a decrease in progesterone levels and allowing for the initiation of a new estrous cycle.[1][2] This document provides detailed application notes, experimental protocols, and supporting data for the use of (+)-cloprostenol sodium in TAI programs for various animal species.

Mechanism of Action: Luteolysis

(+)-Cloprostenol sodium, as a PGF2α analog, binds to prostaglandin F receptors in the corpus luteum. This binding initiates a signaling cascade that leads to the regression of the CL. [3] The primary outcome of this action is the cessation of progesterone production, a hormone essential for maintaining pregnancy.[1][2] The decrease in progesterone allows the hypothalamus to release Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates

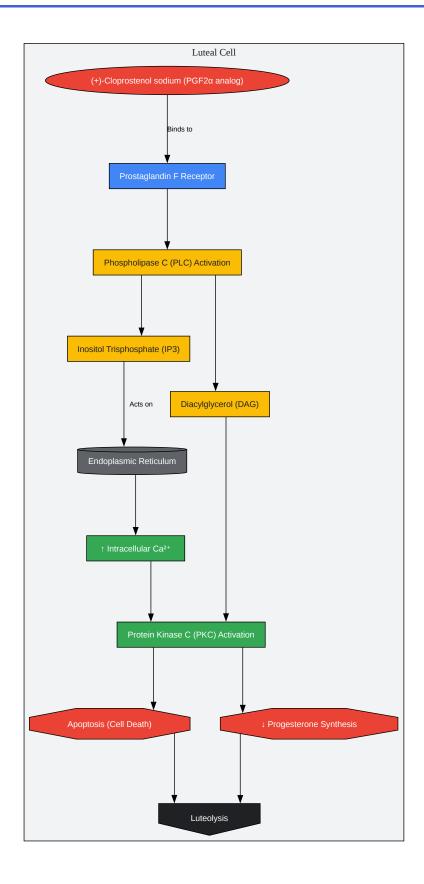


the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to follicular development, estrus, and ovulation.[4]

Signaling Pathway of PGF2α-Induced Luteolysis

The binding of **(+)-cloprostenol sodium** to its receptor on luteal cells triggers a complex intracellular signaling cascade involving various pathways that ultimately lead to decreased progesterone synthesis and apoptosis of the luteal cells.





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Caption: PGF2α-induced luteolysis signaling pathway.



Recommended Dosages of (+)-Cloprostenol Sodium

The appropriate dosage of **(+)-cloprostenol sodium** is crucial for effective luteolysis and varies by species. Administration is typically via intramuscular injection.

Species	Recommended Dose of (+)-Cloprostenol Sodium	Reference(s)
Cattle (Cows and Heifers)	500 mcg (2 mL)	[5][6]
Sheep (Ewes)	125 mcg	[7]
Goats (Does)	62.5 - 125 mcg	[7]
Swine (Sows)	75 μg (d-cloprostenol) or 200 μg (DL-cloprostenol)	[8][9]

Timed Artificial Insemination Protocols

Several TAI protocols that incorporate **(+)-cloprostenol sodium** have been developed and validated. The choice of protocol can depend on the species, reproductive status of the animals, and management considerations.

Bovine TAI Protocols

1. Ovsynch Protocol

The Ovsynch protocol is a widely used TAI program in dairy and beef cattle. It synchronizes follicular wave emergence and ovulation.

Experimental Protocol: Ovsynch

- Day 0: Administer Gonadotropin-Releasing Hormone (GnRH) or an analog to synchronize follicular wave emergence.
- Day 7: Administer 500 mcg of **(+)-cloprostenol sodium** intramuscularly to induce luteolysis.
- Day 9 (56 hours after PGF2α): Administer a second dose of GnRH to induce ovulation of the dominant follicle.



• Day 10 (16 hours after second GnRH): Perform fixed-time artificial insemination.



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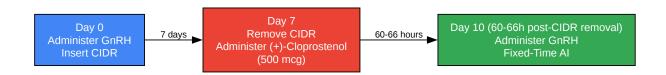
Caption: Ovsynch Protocol Workflow.

2. Co-Synch + CIDR Protocol

This protocol is particularly effective in anestrous cows and heifers by providing a source of progesterone.

Experimental Protocol: Co-Synch + CIDR (7-day)

- Day 0: Administer GnRH and insert a Controlled Internal Drug Release (CIDR) device containing progesterone.
- Day 7: Remove the CIDR device and administer 500 mcg of (+)-cloprostenol sodium intramuscularly.
- Day 10 (60-66 hours after CIDR removal): Administer a second dose of GnRH and perform fixed-time artificial insemination concurrently.



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Caption: Co-Synch + CIDR (7-day) Protocol Workflow.

3. J-Synch Protocol



The J-Synch protocol is a modification that can improve synchronization in certain cattle populations.

Experimental Protocol: J-Synch

- Day 0: Insert a CIDR device and administer 2 mg of estradiol benzoate intramuscularly.
- Day 6: Remove the CIDR device and administer 500 mcg of (+)-cloprostenol sodium intramuscularly.
- Day 9: Administer GnRH and perform fixed-time artificial insemination concurrently.[10]



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Caption: J-Synch Protocol Workflow.

Ovine and Caprine TAI Protocol

A common protocol for sheep and goats involves the use of progestogen sponges or CIDRs to synchronize the estrous cycle, followed by the administration of **(+)-cloprostenol sodium**.

Experimental Protocol: Progestogen-Based TAI

- Day 0: Insert an intravaginal progestogen-releasing device (e.g., CIDR or sponge).
- Day 9-14 (depending on species and device): Administer an intramuscular injection of equine
 Chorionic Gonadotropin (eCG) to stimulate follicular development.
- At device removal or 24-48 hours prior: Administer an intramuscular injection of (+)cloprostenol sodium (62.5-125 mcg for goats, 125 mcg for sheep) to ensure luteolysis.[7]
- 48-56 hours after device removal: Perform fixed-time artificial insemination.



Porcine TAI Protocol

In sows, **(+)-cloprostenol sodium** is often used to synchronize farrowing, but it can also be incorporated into protocols to synchronize estrus for AI, particularly in gilts.

Experimental Protocol: Estrus Synchronization in Gilts

- Day 0: Begin feeding a progestogen (e.g., altrenogest) for 14-18 days to synchronize the estrous cycle.
- 24 hours after last progestogen feeding: Administer an intramuscular injection of eCG to stimulate follicular growth.
- 56-72 hours after eCG: Administer an intramuscular injection of (+)-cloprostenol sodium (d-cloprostenol 75 μg or DL-cloprostenol 200 μg) to induce luteolysis.[8][9]
- Fixed-time AI: Perform artificial insemination at a predetermined time following the cloprostenol injection, typically based on observed estrus or a fixed schedule (e.g., 24 and 36 hours post-estrus detection).

Quantitative Data Summary

The efficacy of TAI protocols incorporating **(+)-cloprostenol sodium** can be evaluated by pregnancy rates and the degree of estrus synchronization. The following tables summarize representative data from various studies.

Table 1: Pregnancy Rates in Bovine TAI Protocols with Cloprostenol

Protocol	Animal Type	Pregnancy Rate (%)	Reference(s)
Ovsynch (First AI)	Lactating Dairy Cows	40	[11]
Ovsynch (Second+ AI)	Lactating Dairy Cows	23	[11]
Modified 5-day Co- synch	Beef Heifers	41.1	[10]
J-synch	Beef Heifers	48.7	[10]



Table 2: Reproductive Performance in Goats with a Cloprostenol-Based TAI Protocol

Parameter	Value	Reference(s)
Estrus Detection Rate	87.5%	[6]
Pregnancy Rate (AI at 48h post-cloprostenol)	65.5%	[6]
Pregnancy Rate (Al at 52h post-cloprostenol)	63.0%	[6]
Pregnancy Rate (New Protocol vs. Progestagen+eCG)	64.6% vs. 46.8%	[6]

Table 3: Effects of Cloprostenol Administration in Sows

Treatment	Weaning-to-Estrus Interval (WEI)	Pregnancy Rate (%)	Reference(s)
Control	Longer	64.58	[9]
D-cloprostenol sodium (quartic injections)	Shorter	82.61	[9]

Conclusion

Timed artificial insemination protocols that incorporate **(+)-cloprostenol sodium** are highly effective for synchronizing estrus and ovulation across multiple species. The selection of an appropriate protocol, correct dosage, and precise timing of administration are critical for maximizing reproductive success. The data presented herein demonstrate the efficacy of these protocols and provide a foundation for their application in research and commercial settings. Further optimization of these protocols may be achieved by considering factors such as the age, parity, and nutritional status of the animals.

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